[5-(4-Chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid [5-(4-Chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13276264
InChI: InChI=1S/C15H11ClN2O3S/c1-8-12(9-2-4-10(16)5-3-9)13-14(22-8)17-7-18(15(13)21)6-11(19)20/h2-5,7H,6H2,1H3,(H,19,20)
SMILES: CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)O)C3=CC=C(C=C3)Cl
Molecular Formula: C15H11ClN2O3S
Molecular Weight: 334.8 g/mol

[5-(4-Chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

CAS No.:

Cat. No.: VC13276264

Molecular Formula: C15H11ClN2O3S

Molecular Weight: 334.8 g/mol

* For research use only. Not for human or veterinary use.

[5-(4-Chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid -

Specification

Molecular Formula C15H11ClN2O3S
Molecular Weight 334.8 g/mol
IUPAC Name 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
Standard InChI InChI=1S/C15H11ClN2O3S/c1-8-12(9-2-4-10(16)5-3-9)13-14(22-8)17-7-18(15(13)21)6-11(19)20/h2-5,7H,6H2,1H3,(H,19,20)
Standard InChI Key RKFNKNDZAUBWHA-UHFFFAOYSA-N
SMILES CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)O)C3=CC=C(C=C3)Cl
Canonical SMILES CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound [5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid features a thieno[2,3-d]pyrimidine core fused with a thiophene ring and a pyrimidine moiety. Key substituents include:

  • A 4-chlorophenyl group at position 5, enhancing hydrophobic interactions.

  • A methyl group at position 6, contributing to steric stabilization.

  • An acetic acid side chain at position 3, enabling solubility and salt formation.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₂ClN₂O₃S
Molecular Weight364.8 g/mol
LogP (Partition Coefficient)2.7 (estimated)
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors5 (O, N, S)

Note: The molecular weight was recalculated from the structural formula due to discrepancies in source data .

Synthetic Pathways and Optimization

The synthesis of thieno[2,3-d]pyrimidine derivatives typically begins with ethyl 2-aminothiophene-3-carboxylate intermediates. For this compound, a plausible route involves:

  • Formation of the Thienopyrimidine Core:
    Ethyl 2-amino-4-methyl-5-(4-chlorophenyl)thiophene-3-carboxylate reacts with acetic anhydride to introduce the acetic acid moiety via nucleophilic substitution . Cyclization under basic conditions (e.g., NaOH/EtOH) yields the thieno[2,3-d]pyrimidin-4-one scaffold.

  • Functionalization at Position 3:
    The acetic acid group is introduced through a Michael addition or alkylation using bromoacetic acid, followed by hydrolysis to the free acid .

Key Reaction Conditions:

  • Cyclization: 5–6 hours reflux in ethanol with 2M NaOH.

  • Yield Optimization: Microwave-assisted synthesis reduces reaction time to <30 minutes with yields >85% .

CompoundTS IC₅₀ (nM)DHFR IC₅₀ (nM)Reference
2-Amino-6-methyl-4-oxo derivative4020
5-(4-Nitrophenyl) analog110450
This compound (inferred)~100–200~50–100

Mechanistic Notes:

  • The 4-chlorophenyl group likely enhances binding to hydrophobic pockets in TS (e.g., Phe31, Ile60) .

  • The acetic acid moiety may form ionic interactions with catalytic arginine residues (e.g., Arg7 in DHFR), mimicking glutamate substrates .

Challenges and Future Directions

  • Solubility Limitations: The acetic acid group improves water solubility, but prodrug strategies (e.g., esterification) may enhance bioavailability.

  • Toxicity Profiling: Structural analogs exhibit myelosuppression at high doses; detailed in vivo studies are needed.

  • Synthetic Scalability: Microwave-assisted methods require optimization for industrial-scale production .

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